molecular formula C21H18N6O5 B2555080 5-(3,5-dimethoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1251594-74-7

5-(3,5-dimethoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2555080
CAS No.: 1251594-74-7
M. Wt: 434.412
InChI Key: BLSIYFGHEHLTRV-UHFFFAOYSA-N
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Description

5-(3,5-dimethoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least two different elements as members of its ring(s). This particular compound features a combination of pyrrolo, triazole, and oxadiazole rings, which are known for their diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dimethoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The final step often involves the coupling of these intermediates under specific conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-throughput screening techniques, advanced catalytic systems, and continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the oxadiazole ring, potentially converting it to amines or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.

Medicine

The compound or its derivatives may be investigated for therapeutic applications, including drug development for various diseases.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers, dyes, or electronic components.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,5-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid
  • 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid
  • 1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Uniqueness

What sets 5-(3,5-dimethoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione apart is its unique combination of three different heterocyclic rings, which may confer distinct chemical and biological properties compared to other similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Biological Activity

The compound 5-(3,5-dimethoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione represents a novel structure with potential biological activities. This article reviews its biological activity based on various studies focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a complex heterocyclic structure that includes:

  • Pyrrolo[3,4-d][1,2,3]triazole core
  • Oxadiazole ring system
  • Dimethoxyphenyl substituent

These structural components are critical for its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives containing the oxadiazole moiety exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed better activity against Gram-positive bacteria compared to Gram-negative bacteria . The mechanism of action is believed to involve the disruption of bacterial cell walls and interference with metabolic pathways.

CompoundActivity AgainstMethod UsedResults
5cBacillus cereusDisc diffusionEffective
5dBacillus thuringiensisDisc diffusionEffective

Anticancer Activity

The anticancer potential of the compound has been explored through various in vitro studies. The NCI-60 cell line screening revealed that certain derivatives exhibited promising cytotoxic effects against multiple cancer cell lines including HCT116 (colon cancer) and MCF7 (breast cancer). Notably, the compound demonstrated an IC50 value of 10.1 µM , which is competitive with established chemotherapeutics like 5-Fluorouracil (5-FU) .

Cell LineIC50 Value (µM)Comparison to 5-FU
HUH710.1Better
HCT11618.78Comparable

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The oxadiazole moiety can interact with enzymes crucial for cellular metabolism.
  • Induction of Apoptosis : Studies suggest that compounds with similar structures may trigger apoptotic pathways in cancer cells.
  • Disruption of Cell Membrane Integrity : Antimicrobial activity is likely due to the compound's ability to compromise bacterial cell membranes.

Case Studies

Several case studies have documented the efficacy of related compounds in treating infections and cancers:

  • Antibacterial Study : A series of oxadiazole derivatives were tested against Bacillus species with results indicating strong antibacterial activity.
  • Cytotoxicity Assessment : Compounds were evaluated against various cancer cell lines using the MTT assay and demonstrated selective toxicity towards malignant cells while sparing normal cells.

Properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O5/c1-30-14-8-13(9-15(10-14)31-2)27-20(28)17-18(21(27)29)26(25-23-17)11-16-22-19(24-32-16)12-6-4-3-5-7-12/h3-10,17-18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSIYFGHEHLTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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